molecular formula C8H11F3O4 B2445948 2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid CAS No. 1909337-84-3

2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid

Cat. No.: B2445948
CAS No.: 1909337-84-3
M. Wt: 228.167
InChI Key: WQIKSOQPKGGKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid is a chemical compound with the molecular formula C8H11F3O4 and a molecular weight of 228.17 g/mol This compound features a trifluoropropanoic acid moiety linked to a 1,4-dioxane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid typically involves the reaction of 1,4-dioxane with a suitable trifluoropropanoic acid derivative. One common method includes the use of a Grignard reagent, where 1,4-dioxane is reacted with a trifluoropropanoic acid chloride in the presence of a base such as magnesium . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

2-(1,4-dioxan-2-ylmethyl)-3,3,3-trifluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O4/c9-8(10,11)6(7(12)13)3-5-4-14-1-2-15-5/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIKSOQPKGGKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.